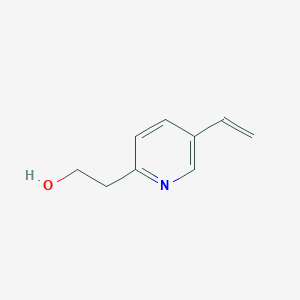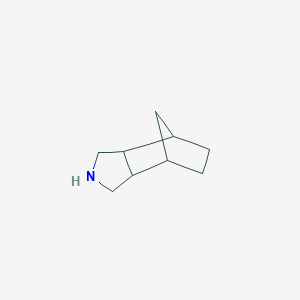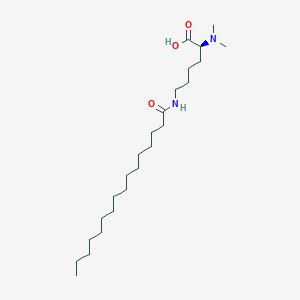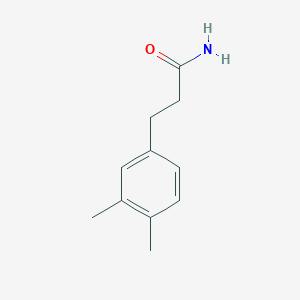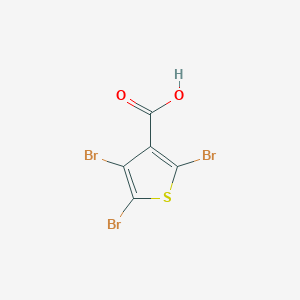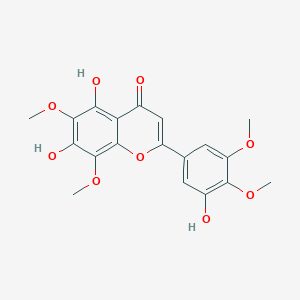
Scaposin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Scaposin is a peptide that has been recently discovered and has shown potential in various scientific research applications. The peptide is synthesized using a unique method and has a distinct mechanism of action that makes it a promising candidate for future research.
Mécanisme D'action
Scaposin exerts its effects through a unique mechanism of action. It binds to the bacterial cell membrane and disrupts its integrity, leading to bacterial cell death. Scaposin also interacts with various immune cells, modulating their function and leading to an anti-inflammatory response. In cancer cells, scaposin induces apoptosis by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
Scaposin has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial activity against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. Scaposin has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines. In cancer cells, scaposin induces apoptosis, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
Scaposin has several advantages for lab experiments. It is easily synthesized using the SPPS method, and its mechanism of action is well-understood. Scaposin is also stable and can be stored for extended periods without losing its activity. However, scaposin has some limitations for lab experiments. Its activity is limited to Gram-positive bacteria, and it may not be effective against Gram-negative bacteria. Scaposin may also have limited efficacy in vivo, as it may be degraded by proteases in the body.
Orientations Futures
There are several future directions for scaposin research. One area of research is the development of scaposin analogs with improved activity against Gram-negative bacteria. Another area of research is the development of scaposin-based therapies for inflammatory diseases and cancer. Scaposin may also be studied for its potential use as a topical antimicrobial agent. Further research is needed to fully understand the potential of scaposin in various scientific research applications.
Conclusion
In conclusion, scaposin is a promising peptide that has shown potential in various scientific research applications. Its unique mechanism of action and stable nature make it an attractive candidate for future research. Further research is needed to fully understand the potential of scaposin in various scientific research applications.
Méthodes De Synthèse
Scaposin is synthesized using a solid-phase peptide synthesis (SPPS) method. This method involves the stepwise addition of amino acids to a resin-bound peptide chain. The amino acids are added in a specific sequence to form the desired peptide. The peptide is then cleaved from the resin and purified using various chromatographic techniques.
Applications De Recherche Scientifique
Scaposin has shown potential in various scientific research applications. It has been studied for its antimicrobial properties, specifically against Gram-positive bacteria. It has also been studied for its anti-inflammatory properties and its ability to modulate the immune system. Scaposin has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
18398-74-8 |
|---|---|
Nom du produit |
Scaposin |
Formule moléculaire |
C19H18O9 |
Poids moléculaire |
390.3 g/mol |
Nom IUPAC |
5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6,8-dimethoxychromen-4-one |
InChI |
InChI=1S/C19H18O9/c1-24-12-6-8(5-10(21)16(12)25-2)11-7-9(20)13-14(22)18(26-3)15(23)19(27-4)17(13)28-11/h5-7,21-23H,1-4H3 |
Clé InChI |
NYKXAPFHNLNAIJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)O)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O |
SMILES canonique |
COC1=CC(=CC(=C1OC)O)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



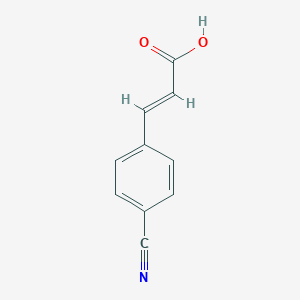
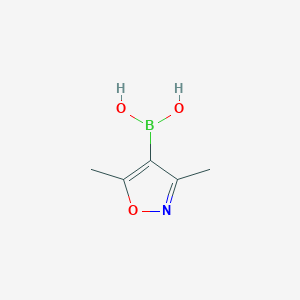
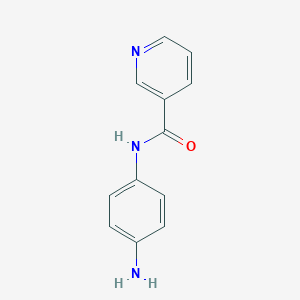
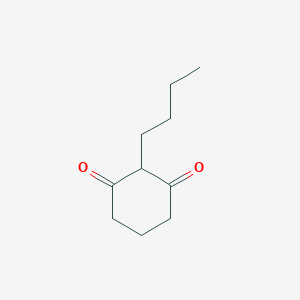
![1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one](/img/structure/B100714.png)
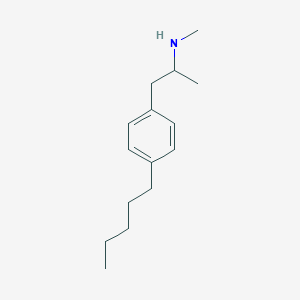
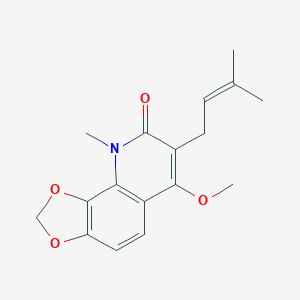
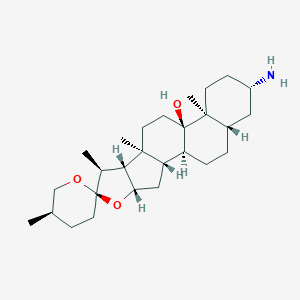
![4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B100720.png)
